AMG-487 metabolite M2
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Overview
Description
AMG-487 metabolite M2 is a phenol derivative formed during the biotransformation of AMG-487, a novel antagonist of the chemokine (C-X-C motif) receptor 3. This metabolite has been shown to play a significant role in the pharmacokinetics of AMG-487, particularly in its time-dependent inhibition of the enzyme cytochrome P450 3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AMG-487 metabolite M2 involves the biotransformation of AMG-487 through the action of cytochrome P450 3A4. This process results in the formation of the M2 phenol metabolite, which can undergo further metabolic reactions to form additional metabolites .
Industrial Production Methods
Industrial production of this compound is typically achieved through the large-scale synthesis of AMG-487, followed by its biotransformation using human liver microsomes or recombinant cytochrome P450 3A4 enzymes. The reaction conditions include the use of appropriate cofactors and buffers to maintain enzyme activity and stability .
Chemical Reactions Analysis
Types of Reactions
AMG-487 metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound to form additional metabolites such as M4.
Conjugation: The formation of glutathione conjugates through the reaction of this compound with glutathione.
Common Reagents and Conditions
Oxidation: Typically involves the use of cytochrome P450 enzymes and molecular oxygen.
Conjugation: Requires the presence of glutathione and appropriate cofactors.
Major Products Formed
M4: A hydroxylated derivative of this compound.
Glutathione Conjugates: Formed through the reaction of this compound with glutathione.
Scientific Research Applications
AMG-487 metabolite M2 has several scientific research applications, including:
Pharmacokinetics: Studying the time-dependent inhibition of cytochrome P450 3A4 by this compound.
Drug Metabolism: Investigating the metabolic pathways and biotransformation of AMG-487.
Toxicology: Assessing the potential toxic effects of this compound and its reactive intermediates.
Mechanism of Action
AMG-487 metabolite M2 exerts its effects primarily through the inhibition of cytochrome P450 3A4. This inhibition is time-dependent and involves the covalent modification of the enzyme at cysteine 239. The formation of reactive intermediates, such as M4, plays a crucial role in this process .
Comparison with Similar Compounds
Similar Compounds
AMG-487: The parent compound from which AMG-487 metabolite M2 is derived.
Other CXCR3 Antagonists: Compounds that target the chemokine (C-X-C motif) receptor 3.
Uniqueness
This compound is unique due to its specific role in the time-dependent inhibition of cytochrome P450 3A4 and its formation of reactive intermediates that covalently modify the enzyme. This distinguishes it from other similar compounds that may not exhibit the same inhibitory effects or metabolic pathways .
Properties
CAS No. |
752244-91-0 |
---|---|
Molecular Formula |
C30H24F3N5O4 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O4/c1-19(28-36-27-25(5-3-15-35-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-2-14-34-17-21)26(40)16-20-6-12-24(13-7-20)42-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
InChI Key |
QTVDULQPUXPKEL-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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